Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate
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Overview
Description
Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which consists of a nonane ring fused to an azaspiro ring system. The tert-butyl group and hydroxy functional group add to its chemical versatility, making it a valuable building block in organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nonane ring and an azaspiro ring can be cyclized using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to cleave the intermediate diol and form the hydroxy group.
Protection of the Carboxyl Group: The carboxyl group can be protected using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine (TEA) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide (NaN3) can be used for azide substitution.
Common Reagents and Conditions
Oxidation: PCC, CrO3, OsO4, NaIO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaN3, halogenating agents
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Azides, halides
Scientific Research Applications
Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with spirocyclic structures.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure can enhance binding affinity and selectivity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Uniqueness
Tert-butyl 8-hydroxy-6-azaspiro[35]nonane-6-carboxylate is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-10(15)7-13(9-14)5-4-6-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
QAANQHXWVIMPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CCC2)O |
Origin of Product |
United States |
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